2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. This compound is characterized by its unique structure, which incorporates both a benzofuro and a pyrimidine moiety, making it of interest in medicinal chemistry and pharmacological research. The compound's molecular formula is , and it has a molecular weight of approximately 302.33 g/mol.
This compound can be classified under synthetic organic compounds with potential applications in pharmaceuticals. It may serve as an intermediate in the synthesis of more complex molecules or as a lead compound for drug development, particularly in targeting specific biological pathways.
The synthesis of 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide typically involves several key steps:
The molecular structure of 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide can be depicted with the following data:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 302.33 g/mol |
IUPAC Name | 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide |
InChI | InChI=1S/C16H18N2O3/c1-10(20)14-12(18)15(21)19-16(22)17(14)11(9)13/h10H,1-9H3,(H,19,22) |
The chemical reactivity of 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide can be explored through various reactions:
These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with improved properties.
The mechanism of action for 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide involves its interaction with biological targets such as enzymes or receptors. Upon binding to these molecular targets:
Data from biological assays would be necessary to quantify these effects and establish a clear mechanism.
The physical properties of 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide include:
Chemical properties may include stability under different pH conditions and reactivity towards common reagents used in organic synthesis.
The potential applications of 2-(2,4-dioxo-1,4-dihydrobenzofuro[3,2-d]pyrimidin-3(2H)-yl)-N-(2-methylpropyl)acetamide are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2